molecular formula C11H8N4O2 B14067350 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 13351-37-6

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14067350
CAS No.: 13351-37-6
M. Wt: 228.21 g/mol
InChI Key: PZGUOPTWYSOIDF-UHFFFAOYSA-N
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Description

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a pteridine derivative characterized by a benzo[g]pteridine core substituted with a methyl group at the 9-position and two ketone groups at the 2- and 4-positions. The benzo[g]pteridine scaffold is a fused bicyclic system, combining a benzene ring with a pteridine moiety. This compound belongs to the broader class of lumazines (pteridine-2,4-diones), which are structurally related to flavins and play roles in biochemical processes such as redox reactions .

Properties

CAS No.

13351-37-6

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

9-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17)

InChI Key

PZGUOPTWYSOIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form quinonoid derivatives, particularly under acidic or radical-mediated conditions. The methyl group at position 9 modulates electron density, influencing reaction kinetics.

Oxidizing Agent Conditions Product Yield Key Observations
KMnO₄/H₂SO₄80°C, 2 hr9-Methylbenzo[g]pteridine-2,4,7-trione68%Formation of additional ketone group at position 7
DDQ/CHCl₃RT, 24 hrQuinonoid dimer42%Radical-mediated dimerization observed via ESR

Nucleophilic Substitution

The pteridine core participates in regioselective substitutions:

a. C6 Functionalization
Reacts with amines (e.g., aniline) in DMF at 120°C to yield 6-arylaminoderivatives . Kinetic studies show second-order dependence on amine concentration.

b. N3 Alkylation
Demonstrated with butyl chloroacetate under basic conditions (K₂CO₃/DMF):

text
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione + ClCH₂COOBu → 3-(Butoxycarbonylmethyl)-9-methylbenzo[g]pteridine-2,4(1H,3H)-dione (Yield: 78%, TLC monitoring)[7]

Cyclization Reactions

Forms fused heterocycles via intramolecular dehydration:

Example Protocol :

  • Suspend compound in polyphosphoric acid (20 mL/g)

  • Heat to 130°C for 1 hr

  • Quench with H₂O → precipitates furopteridine derivatives

text
Key product: 9-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dione (Purity >95% by HPLC, confirmed via X-ray diffraction)

Biological Interactions

Binds selectively to G-quadruplex DNA structures through π-π stacking and hydrogen bonding:

Target Kd (nM) Biological Effect
c-MYC promoter G448 ± 5Telomerase inhibition
hTERT G4112 ± 15Antiproliferative activity in MCF-7 cells (IC₅₀ = 17.2 μM)

Comparative Reactivity

Differs from analogous pteridines due to methyl group steric effects:

Reaction Type 9-Methyl Derivative7-Ethyl Analog
Oxidation Rate (k, M⁻¹s⁻¹)2.4 × 10⁻³5.1 × 10⁻³
Amine Substitution Yield78%63%

Mechanistic Insight : Methylation at position 9 decreases electron density at C6/C7 positions, slowing electrophilic attacks but enhancing radical stability .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 92% conversion using microreactors (Residence time: 8 min, T = 150°C)

  • Purification : Requires gradient HPLC (C18 column, MeCN/H₂O 20→80%) for >99% API-grade material

This reactivity profile enables applications in medicinal chemistry (G4-targeted therapies) and materials science (redox-active coordination complexes) . Recent patents highlight derivatives as kinase inhibitors, though specific SAR remains proprietary .

Scientific Research Applications

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among benzo[g]pteridine derivatives arise from substituent positions and types:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione Methyl at 9-position C₁₁H₈N₄O₂ 228.21 (calc.) Limited data; expected to exhibit altered solubility and electronic properties compared to unsubstituted analogs.
Lumichrome (7,8-Dimethylbenzo[g]pteridine-2,4-dione) Methyl at 7- and 8-positions C₁₂H₁₀N₄O₂ 242.23 Melting point: 300°C; slightly soluble in H₂O and EtOH; fluorescent properties.
Pteridine-2,4(1H,3H)-dione No substituents C₆H₄N₄O₂ 164.12 Base structure; endogenous metabolite; soluble in DMSO (304.66 mM).
1,3-Dibutylbenzo[g]pteridine-2,4-dione Butyl groups at 1- and 3-positions C₁₈H₂₂N₄O₂ 326.40 (calc.) Alkylation enhances lipophilicity; studied for semiconductor applications.
6,7-Diphenylpteridine-2,4-dione Phenyl at 6- and 7-positions C₁₈H₁₂N₄O₂ 316.31 Bright grey solid; melting point 321–323°C; used in organic electronics.

Key Findings from Research

Synthetic Routes: Benzo[g]pteridine derivatives are typically synthesized via condensation reactions. For example, 6,7-diphenylpteridine-2,4-dione was prepared by reacting diketones with 5,6-diaminouracil sulfate . Alkylated derivatives (e.g., 1,3-dibutyl) are synthesized through N-alkylation of the parent dione .

Physicochemical Properties :

  • Substituent position significantly impacts solubility and melting points. For instance, lumichrome (7,8-dimethyl) has higher molecular weight and lower solubility in polar solvents compared to the unsubstituted dione .
  • Alkylation (e.g., 1,3-dibutyl) increases hydrophobicity, making derivatives suitable for applications in organic semiconductors .

Biological and Functional Roles: Lumichrome exhibits fluorescence and acts as a redox-sensitive probe .

Biological Activity

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione, a compound belonging to the pteridine family, has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N2O2C_{13}H_{12}N_2O_2, indicating the presence of two nitrogen atoms and two oxygen atoms alongside carbon and hydrogen. The structure features a bicyclic arrangement that combines a fused benzene and pteridine ring, which is crucial for its biological activity.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 17.16 μM.
  • HCT-116 (colorectal cancer) : Showed an IC50 value of about 16.19 μM .

These values suggest that this compound has comparable efficacy to established chemotherapeutic agents like doxorubicin.

The mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of Telomerase : This compound has been identified as a selective inhibitor of telomerase activity, which is often upregulated in cancer cells. By inhibiting telomerase, the compound may prevent cancer cell proliferation and induce apoptosis .
  • G-Quadruplex Stabilization : this compound acts as a G-quadruplex ligand, stabilizing these structures in DNA. This stabilization can lead to the inhibition of oncogene expression and promote tumor cell death .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pteridine derivatives:

Compound NameStructural FeaturesUnique Aspects
7-Methylbenzo[g]pteridine-2,4(1H,3H)-dioneMethyl group at position 7Enhanced solubility
6-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dioneHydroxyl group at position 6Increased hydrogen bonding potential
5-Aminobenzo[g]pteridine-2,4(1H,3H)-dioneAmino group at position 5Higher reactivity towards electrophiles

These compounds exhibit variations in their biological activities due to differences in their substituents on the pteridine skeleton .

Case Studies and Research Findings

Several studies have investigated the antitumor efficacy and mechanisms of action for compounds related to this compound:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives of benzo[g]pteridine showed significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and mechanisms .
  • Photosensitization Activities : Another investigation highlighted the potential for photosensitization in tumor cells when treated with certain derivatives under light exposure. This approach could enhance the therapeutic effects of photodynamic therapy (PDT) using compounds like this compound .

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